Rhosin (hydrochloride)
Description
Rhosin hydrochloride is a potent and selective inhibitor of the RhoA subfamily of Rho GTPases, targeting the RhoA-GEF interaction with a dissociation constant (Kd) of ~0.4 µM . It suppresses RhoA activation by blocking its interaction with guanine nucleotide exchange factors (GEFs), thereby inhibiting downstream processes such as actomyosin contractility, focal adhesion dynamics, and cell migration . Unlike broad-spectrum Rho GTPase inhibitors, Rhosin exhibits high specificity for RhoA without affecting Cdc42 or Rac1 signaling pathways .
In cancer research, Rhosin hydrochloride reduces tumor cell migration and metastasis by altering actin cytoskeleton dynamics. For example, in U87 glioblastoma cells, Rhosin repositions actin from the cell periphery to the cytoplasm, impairing mesenchymal migration . It also demonstrates in vivo efficacy, reducing lung metastasis nodules in murine models of breast cancer (4T1 and B16BL6 cells) at doses of 40 mg/kg . Beyond oncology, Rhosin modulates neuronal plasticity and stress resilience by enhancing dendritic spine density in the nucleus accumbens .
Properties
Molecular Formula |
C20H19ClN6O |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-N-(quinoxalin-6-ylmethylideneamino)propanamide;hydrochloride |
InChI |
InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H |
InChI Key |
SFRGBDFQSLZYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl |
Origin of Product |
United States |
Preparation Methods
. The synthetic route typically involves:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of hydrazine: The hydrazine group is introduced at the 4-position of the quinoline core.
Halogenation: Halogen substituents (e.g., chlorine or trifluoromethyl) are introduced at the 7- or 8-position to enhance the compound’s potency.
Chemical Reactions Analysis
Rhosin (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or the hydrazine group, potentially altering the compound’s activity.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cancer Research
-
Inhibition of Breast Cancer Cell Proliferation :
- Rhosin has been shown to significantly inhibit the proliferation and invasion of breast cancer cells, particularly MCF7 cells. It reduces mammosphere formation, which is associated with tumorigenic potential, by dose-dependently decreasing RhoA activity .
- In vitro studies indicated that Rhosin induces apoptosis in breast cancer cells while not affecting non-tumorigenic epithelial cells, highlighting its specificity towards malignant cells .
- Mechanistic Insights :
Neurological Applications
- Neurite Outgrowth :
- Stress Resiliency :
Case Studies and Experimental Findings
Mechanism of Action
Rhosin (hydrochloride) exerts its effects by specifically binding to RhoA and inhibiting its interaction with guanine nucleotide exchange factors (GEFs) . This inhibition prevents the activation of RhoA, thereby blocking downstream signaling pathways involved in various cellular processes. The compound’s ability to inhibit RhoA-GEF interaction is reversible, making it a valuable tool for studying RhoA-mediated signaling .
Comparison with Similar Compounds
Mechanisms of Action and Specificity
Key Insights :
- Rhosin’s direct inhibition of RhoA-GEF interaction contrasts with CCG-1423’s broader transcriptional effects .
- NSC23766 and ML141 target distinct GTPases (Rac1 and Cdc42), making them complementary to Rhosin in pathway-specific studies .
Efficacy in Migrastatic Activity
In Vitro Migration Assays (U87 Glioblastoma)
Key Insights :
- Rhosin and CCG-1423 alone show moderate efficacy (67% wound closure), but their combination reduces closure to 48%, indicating synergistic migrastatic effects .
- Rhosin uniquely induces actin stress fibers and cytoplasmic repositioning, impairing cell polarization .
Key Insights :
- Rhosin’s dual application in oncology and neuroscience underscores its versatility, unlike NSC23766 or ML141, which are primarily used in cancer models .
Limitations and Challenges
Biological Activity
Rhosin (hydrochloride) is a potent inhibitor of the Rho GTPase family, specifically targeting RhoA, which plays a critical role in various cellular processes including cell migration, invasion, and proliferation. This article provides a comprehensive overview of the biological activity of Rhosin, supported by data tables and research findings.
- Chemical Name : D-Tryptophan (2E)-2-(6-quinoxalinylmethylene)hydrazide hydrochloride
- Molecular Formula : C20H18N6O·HCl
- Molecular Weight : 431.318 g/mol
- Purity : ≥98%
- Solubility : Soluble in DMSO at 10 mg/mL
Rhosin acts as a selective inhibitor of RhoA by preventing its interaction with guanine nucleotide exchange factors (GEFs), which are crucial for RhoA activation. The dissociation constant (K_d) for RhoA is approximately 354 nM, indicating a strong binding affinity. Notably, Rhosin does not affect the binding of other Rho GTPases such as Rac1 or Cdc42 to their respective GEFs .
In Vitro Studies
- Cell Migration and Invasion :
- Induction of Neurite Outgrowth :
- Induction of Apoptosis :
In Vivo Studies
In animal models, specifically using C57BL/6J and Balb/c mice injected with B16BL6 and 4T1 cells, administration of Rhosin at doses of 10 or 30 mg/kg led to a dose-dependent reduction in lung metastases. This was evidenced by a decrease in the number of pulmonary metastatic nodules and reduced photon flux from tumor cells .
Structure-Activity Relationship (SAR)
Recent studies have explored the structure-activity relationship of Rhosin analogs, identifying modifications that enhance its antiplatelet activity. Key findings include:
- The presence of a quinoline group optimally attached to hydrazine at the 4-position enhances potency.
- Halogen substituents at the 7- or 8-position also contribute to improved activity.
- The S-enantiomer of G04 (an analog of Rhosin) exhibits significantly greater potency compared to its counterpart, indicating the importance of chirality in therapeutic efficacy .
Comparative Table of Biological Activities
Case Studies
- Breast Cancer Metastasis :
- Platelet Activation :
Q & A
Q. What is the molecular mechanism by which Rhosin hydrochloride inhibits RhoA activity?
Rhosin hydrochloride specifically targets the RhoA subfamily of Rho GTPases by binding to RhoA with high affinity (Kd ≈ 0.4 µM) and disrupting RhoA-GEF (guanine nucleotide exchange factor) interactions. This prevents RhoA activation, which is critical for its role in cytoskeletal dynamics, cell migration, and apoptosis. Unlike pan-Rho inhibitors, Rhosin does not interfere with Cdc42 or Rac1, ensuring selective pathway modulation . Methodological Insight : To validate RhoA inhibition, researchers commonly use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Functional assays include RhoA-GTP pull-down assays and immunofluorescence to assess cytoskeletal reorganization .
Q. How should Rhosin hydrochloride be prepared and stored to ensure experimental reproducibility?
Rhosin hydrochloride is typically stored as a powder at -20°C (stable for 3 years) or dissolved in DMSO (50–100 mg/mL, ~126–253 mM) at -80°C (stable for 1–2 years). Solubility in aqueous buffers (e.g., PBS) is limited (~15 mg/mL), necessitating low-frequency sonication to avoid precipitation . Critical Consideration : DMSO stock solutions should be aliquoted to prevent freeze-thaw cycles and hygroscopic degradation. Purity (≥98%) must be verified via HPLC before use .
Q. What in vitro models are appropriate for studying Rhosin's pro-apoptotic effects?
Rhosin induces apoptosis in cancer cell lines (e.g., B16BL6 melanoma and 4T1 breast cancer cells) at concentrations of 30–100 µM. Recommended models include:
- 2D monolayer cultures : Dose-response assays (24–72 hr) with Annexin V/PI staining or caspase-3 activation as endpoints.
- 3D spheroid models : MCF7-derived mammary spheroids treated with Rhosin show reduced spheroid size and RhoA/p-MLC1 activity (EC50 ≈ 30–50 µM) .
Validation Tip : Pair apoptosis assays with RhoA activity measurements (e.g., G-LISA) to confirm on-target effects .
Advanced Research Questions
Q. How can researchers optimize Rhosin dosing in complex 3D cell models to balance efficacy and toxicity?
In 3D systems (e.g., tumor spheroids), Rhosin's penetration efficiency and metabolic stability are critical. Key steps include:
Dose Titration : Start with EC50 values (30–50 µM) and adjust based on spheroid size and viability (MTT assay).
Pharmacokinetic Profiling : Monitor intracellular Rhosin levels via LC-MS to assess retention time and metabolite formation.
Combination Studies : Test synergy with chemotherapeutics (e.g., paclitaxel) to reduce effective doses .
Challenge : Hypoxic cores in spheroids may require higher doses or prolonged exposure. Multiphoton microscopy can visualize spatial drug distribution .
Q. What experimental strategies address contradictions in Rhosin's reported EC50 values across studies?
Discrepancies in EC50 (e.g., 30–50 µM in spheroids vs. 100 µM in monolayer cultures) arise from model-specific variables:
Q. How do in vivo models of stress resilience elucidate Rhosin's neuroplasticity effects?
In social defeat stress models, Rhosin (40 mg/kg, subcutaneous) prevents stress-induced behaviors (e.g., social avoidance, sucrose preference deficits) in C57BL/6J mice. Key endpoints include:
- Behavioral assays : Social interaction tests, open-field locomotion.
- Neurophysiology : Patch-clamp recordings in nucleus accumbens (NAc) D1-MSNs to measure hyperexcitability.
- Morphometry : Dendritic spine density quantification via Golgi staining .
Technical Note : Systemic administration 15 minutes pre-stress optimizes RhoA inhibition during acute stress responses. Use bilateral NAc infusions (30 µM) for localized effects .
Q. What analytical methods are critical for validating Rhosin's target engagement in vivo?
- Western blotting : Measure RhoA-GTP levels in tissue lysates using anti-active RhoA antibodies.
- Microdialysis : Monitor extracellular RhoA activity in real-time within brain regions (e.g., NAc).
- Mass spectrometry : Quantify Rhosin and metabolites in plasma/brain homogenates to correlate pharmacokinetics with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
